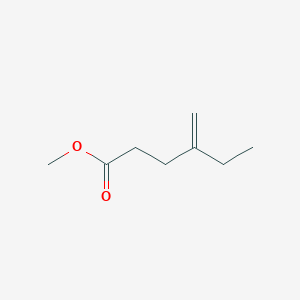

Methyl 4-ethyl-4-pentenoate

Description

Contextualization within Unsaturated Ester Chemistry

Unsaturated esters are a fundamental class of organic compounds that contain both an ester functional group and a carbon-carbon double bond. fiveable.me The position of the double bond relative to the ester's carbonyl group dictates the compound's classification and reactivity. Methyl 4-ethyl-4-pentenoate is a γ,δ-unsaturated ester, meaning the double bond is located between the fourth and fifth carbon atoms relative to the carbonyl carbon.

Unlike α,β-unsaturated esters where the double bond is conjugated with the carbonyl group, the alkene and ester moieties in γ,δ-unsaturated esters like this compound often react as independent functional groups. fiveable.meunits.it The ester group is typically a site for nucleophilic acyl substitution, while the terminal alkene is susceptible to electrophilic addition and other reactions characteristic of olefins. However, the proximity of these groups can lead to intramolecular reactions, a feature often exploited in organic synthesis.

Historical Trajectories and Current Research Trends for Pentenoate Derivatives

Pentenoic acids and their ester derivatives have long been utilized as versatile building blocks in organic synthesis. wikipedia.org Historically, synthetic routes often involved multi-step processes, such as the condensation of acetate (B1210297) derivatives or reactions involving bromo acetate and propenal derivatives. google.com These methods, however, could be challenging to control. google.com

Current research focuses on developing more efficient, selective, and sustainable methods for synthesizing and utilizing pentenoate derivatives. Key trends include:

Catalytic Syntheses : Modern approaches increasingly rely on catalysis to improve yield and selectivity. This includes palladium-catalyzed dehydrogenation and allyl-nickel catalysis for creating unsaturation. organic-chemistry.org

Bio-based Production : There is a growing interest in producing pentenoates from renewable biomass sources. beilstein-journals.orggithub.com Chemo-enzymatic strategies, which combine biological and chemical processes, are being explored to convert biomass-derived carboxylic acids into unsaturated esters. beilstein-journals.org

Applications in Polymer and Materials Science : Pentenoate derivatives are used as monomers in polymerization reactions to create copolymers with specific properties. For instance, cellulose (B213188) derivatives functionalized with 4-pentenoic acid have been developed as photocrosslinkable materials. mdpi.com

Pharmaceutical and Agrochemical Intermediates : The pentenoate scaffold is a component of various complex molecules with biological activity. ontosight.ai Derivatives have been synthesized as intermediates for natural products and potential drug candidates. researchgate.net

Overview of Synthetic, Reactivity, and Theoretical Research Themes

Research on compounds like this compound generally falls into three interconnected areas: synthesis, reactivity, and theoretical analysis.

Synthetic Research: The synthesis of γ,δ-unsaturated esters can be achieved through several established methods. A primary route is the Fischer esterification of the corresponding carboxylic acid (in this case, 4-ethyl-4-pentenoic acid) with an alcohol (methanol) in the presence of an acid catalyst. prepchem.com Other modern synthetic strategies applicable to this class of compounds include Wittig-type reactions and various cross-coupling methods that form the carbon skeleton. beilstein-journals.orgnih.gov A patented process highlights the continuous production of pentenoate-like compounds from acetate derivatives and propenals, aiming for improved safety and yield. google.com

Reactivity Research: The reactivity of this compound is dictated by its two primary functional groups:

The Alkene Moiety : The terminal double bond can undergo a range of reactions, including hydrogenation, halogenation, epoxidation, and hydroboration. sciforum.net Isomerization of the double bond is also a key reaction; for example, the closely related Ethyl 4-methyl-4-pentenoate can be isomerized to its more stable α,β-unsaturated counterpart using an iron carbonyl catalyst. evitachem.com

The Ester Moiety : The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, or it can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. units.it

Theoretical Research: Computational chemistry, particularly Density Functional Theory (DFT), is increasingly used to understand and predict the behavior of unsaturated esters. sciforum.net Theoretical studies can elucidate reaction mechanisms, explain stereoselectivity, and rationalize reactivity patterns. researchgate.netnih.gov For example, DFT calculations have been employed to study the frontier orbital interactions in the epoxidation of α,β-unsaturated esters to explain their reactivity. sciforum.net Similar studies on the hydrogen atom abstraction reactions of unsaturated methyl esters provide insight into their atmospheric chemistry and combustion properties. researcher.life While specific theoretical studies on this compound are not prominent, these research themes provide the framework for any future computational analysis of the molecule.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

methyl 4-methylidenehexanoate |

InChI |

InChI=1S/C8H14O2/c1-4-7(2)5-6-8(9)10-3/h2,4-6H2,1,3H3 |

InChI Key |

HREMKUVQMYGXPM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C)CCC(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 4 Ethyl 4 Pentenoate

Catalytic and Stereoselective Approaches to Ester Formation.

The formation of the methyl ester group in Methyl 4-ethyl-4-pentenoate is a critical step that can be achieved through various catalytic and stereoselective methods. Modern synthetic strategies aim to improve efficiency, selectivity, and sustainability compared to traditional esterification processes.

Novel Esterification and Transesterification Strategies.

While traditional Fischer esterification remains a fundamental method, recent advancements have led to the development of novel catalytic systems that offer milder reaction conditions and improved yields. Transesterification, the conversion of one ester to another, also presents a powerful tool for the synthesis of this compound, particularly when starting from other alkyl esters. masterorganicchemistry.com

Under basic conditions, transesterification can be achieved by employing a nucleophilic alkoxide, which undergoes nucleophilic addition to the ester carbonyl, followed by the elimination of the original alkoxy group. masterorganicchemistry.com Conversely, acidic conditions can also facilitate transesterification. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol corresponding to the desired ester is often used in excess or as the solvent. masterorganicchemistry.com

Enzymatic catalysis has emerged as a highly selective and environmentally benign approach to ester synthesis. Lipases, for instance, can catalyze the esterification of unsaturated fatty acids with high efficiency and regioselectivity, often under mild, solvent-free conditions. nih.gov This biocatalytic approach offers the potential for high conversion yields, with some processes achieving over 95% conversion by removing the water by-product under reduced pressure. nih.gov The chemo-enzymatic approach, combining enzymatic reduction of a carboxylic acid with a subsequent chemical reaction like the Wittig reaction, provides another innovative route to unsaturated esters. researchgate.net

Table 1: Comparison of Esterification and Transesterification Strategies

| Strategy | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Strong Acid (e.g., H₂SO₄) | Reflux in excess methanol | Inexpensive reagents | Requires harsh conditions, reversible |

| Base-Catalyzed Transesterification | Alkoxide (e.g., NaOMe) | Anhydrous alcohol | Fast and efficient | Sensitive to water and free acids |

| Acid-Catalyzed Transesterification | Strong Acid (e.g., H₂SO₄) | Excess methanol | Tolerant to some impurities | Reversible, requires excess alcohol |

| Enzymatic Catalysis | Lipase | Mild, often solvent-free | High selectivity, environmentally friendly nih.gov | Slower reaction times, enzyme cost |

Phase Transfer Catalysis and Heterogeneous Systems.

Phase transfer catalysis (PTC) provides an effective methodology for conducting reactions between reactants located in different immiscible phases, such as an aqueous phase containing a carboxylate salt and an organic phase containing an alkyl halide. mdpi.com This technique can enhance reaction rates and yields in the synthesis of esters. mdpi.com The phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the carboxylate anion from the aqueous to the organic phase, where it can react with the alkylating agent. crdeepjournal.org The efficiency of PTC in esterification is influenced by factors such as the hydrophobicity of the reactants and the catalyst. researchgate.net

Heterogeneous catalysis offers significant advantages in terms of catalyst separation, recovery, and recycling, contributing to more sustainable and cost-effective processes. Solid acid or base catalysts can be employed for esterification and transesterification reactions, simplifying product purification and minimizing waste generation.

Green Chemistry Principles in Ester Synthesis.

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like this compound. dergipark.org.tr These principles advocate for the use of renewable feedstocks, the reduction of waste, and the use of safer solvents and reagents. nih.goviastate.eduijpdd.orgmoderndynamics.in

Enzymatic synthesis of unsaturated esters aligns well with green chemistry principles by utilizing biocatalysts that operate under mild conditions and often in aqueous or solvent-free systems. mdpi.comrsc.org This approach can lead to high product yields and minimizes the formation of by-products. rsc.org The use of renewable resources, such as bio-based carboxylic acids and alcohols, further enhances the sustainability of the synthesis. rsc.org Additionally, designing processes that maximize atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a key aspect of green ester synthesis. dergipark.org.tr

Construction of the Pentenoate Carbon Skeleton.

The formation of the five-carbon backbone with a terminal double bond is a crucial aspect of the synthesis of this compound. Olefination and cross-coupling reactions are powerful tools for the precise construction of this carbon skeleton.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons) for C=C Formation.

The Wittig reaction and its modifications are cornerstone methods for the synthesis of alkenes from carbonyl compounds. masterorganicchemistry.comwikipedia.orglumenlearning.com The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to form an alkene and triphenylphosphine (B44618) oxide. umass.eduorganic-chemistry.org The ylide is typically generated by treating a phosphonium salt with a strong base. masterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.orgnrochemistry.comuta.edu This often leads to cleaner reactions and easier purification, as the phosphate (B84403) byproduct is water-soluble. organic-chemistry.org The HWE reaction is particularly effective for the synthesis of α,β-unsaturated esters and generally provides the (E)-alkene with high stereoselectivity. wikipedia.orgnrochemistry.comyoutube.com

Table 2: Key Features of Wittig and Horner-Wadsworth-Emmons Reactions

| Reaction | Reagent | Carbonyl Substrate | Key Intermediates | Typical Product Stereochemistry |

|---|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide | Aldehydes, Ketones | Betaine, Oxaphosphetane masterorganicchemistry.com | (Z)-alkene for non-stabilized ylides, (E)-alkene for stabilized ylides organic-chemistry.org |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | Aldehydes, Ketones | Oxaphosphetane wikipedia.org | Predominantly (E)-alkene wikipedia.orgnrochemistry.com |

Cross-Coupling Methodologies for Alkene Synthesis.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds and offer versatile strategies for the synthesis of alkenes. researchgate.net The Heck reaction and the Suzuki reaction are prominent examples of such transformations.

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govnih.govorganic-chemistry.orgwikipedia.org This reaction is a powerful tool for creating new carbon-carbon bonds and can be applied to the synthesis of terminal alkenes. nih.gov A variation known as the reductive Heck reaction allows for the hydroarylation of terminal alkenes. nih.gov

The Suzuki reaction, or Suzuki-Miyaura coupling, is a cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate, catalyzed by a palladium complex. libretexts.orgwikipedia.orgorganic-chemistry.orgyonedalabs.com This reaction is widely used for the formation of carbon-carbon single bonds and can be adapted for the synthesis of vinyl groups. libretexts.orgorgsyn.org The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.org

Rearrangement Reactions in Pentenoate Synthesis

Sigmatropic rearrangements, particularly the Claisen rearrangement, represent a cornerstone in the synthesis of γ,δ-unsaturated carbonyl compounds, including pentenoate esters. libretexts.orgmasterorganicchemistry.com This family of reactions involves a concerted, pericyclic process where an allyl vinyl ether rearranges to form the target carbonyl compound through a libretexts.orglibretexts.org-sigmatropic shift. masterorganicchemistry.compurechemistry.org The reaction is thermally allowed and proceeds through a highly ordered, six-membered ring transition state, which often allows for excellent stereocontrol. masterorganicchemistry.comuchicago.edu

One of the most effective variants for synthesizing γ,δ-unsaturated esters like this compound is the Johnson-Claisen rearrangement. name-reaction.combyjus.com This method involves the reaction of an allylic alcohol with an orthoester, such as triethyl orthoacetate, typically in the presence of a weak acid catalyst like propionic acid. libretexts.orgname-reaction.com The reaction proceeds by forming a ketene (B1206846) acetal (B89532) intermediate, which then undergoes the characteristic libretexts.orglibretexts.org-sigmatropic rearrangement to yield the final ester product. masterorganicchemistry.com While the reaction often requires elevated temperatures (100–200 °C), the use of microwave-assisted heating has been shown to significantly increase reaction rates and yields. libretexts.org

For the specific synthesis of this compound, the Johnson-Claisen rearrangement would utilize 2-ethyl-2-propen-1-ol as the key allylic alcohol precursor, reacting with trimethyl orthoacetate.

Several variations of the Claisen rearrangement have been developed, each offering unique advantages depending on the substrate and desired product. wikipedia.orglscollege.ac.in The Ireland-Claisen rearrangement, for instance, uses an allylic carboxylate which is converted to a silyl (B83357) ketene acetal before rearranging at or below room temperature. libretexts.orgwikipedia.org The Bellus-Claisen rearrangement reacts allylic ethers, amines, or thioethers with ketenes to produce γ,δ-unsaturated esters, amides, or thioesters, respectively. wikipedia.orglscollege.ac.in

| Rearrangement Name | Key Reactants | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Johnson-Claisen | Allylic alcohol + Orthoester | Weak acid (e.g., propionic acid), heat (100-200 °C) | γ,δ-Unsaturated ester | libretexts.orgname-reaction.com |

| Ireland-Claisen | Allylic carboxylate + Strong base + Silylating agent | Low temperature (e.g., -78 °C to RT) | γ,δ-Unsaturated carboxylic acid | libretexts.orgwikipedia.org |

| Bellus-Claisen | Allylic ether/amine/thioether + Ketene | Typically room temperature or above | γ,δ-Unsaturated ester/amide/thioester | wikipedia.orglscollege.ac.in |

| Eschenmoser-Claisen | Allylic alcohol + N,N-dimethylacetamide dimethyl acetal | Heat | γ,δ-Unsaturated amide | wikipedia.org |

Control of Stereochemistry in Pentenoate Synthesis

The precise control of stereochemistry is paramount in modern organic synthesis. For a molecule like this compound, which contains a trisubstituted alkene, controlling the geometry of the double bond and the stereochemistry of adjacent chiral centers (in derivatives) is a significant challenge.

The functionalization of alkenes and dienes is a fundamental strategy for constructing molecular frameworks. researchgate.net Regioselectivity refers to the preferential formation of one constitutional isomer over another, while stereoselectivity refers to the preferential formation of one stereoisomer. masterorganicchemistry.com In the context of synthesizing precursors for this compound, the controlled functionalization of a 1,3-diene is a powerful approach.

Transition metal catalysis, particularly with palladium, has been instrumental in developing highly selective methods for C-H bond functionalization and hydrofunctionalization of dienes. acs.orgnih.gov For instance, palladium-catalyzed C-H bond allylic alkylation of phenols with 1,3-dienes demonstrates high regioselectivity. acs.orgnih.gov Similarly, iron-catalyzed 1,4-addition reactions to dienes, such as hydroboration and hydrosilylation, provide access to valuable allylic compounds with excellent control over the E/Z geometry of the resulting double bond. acs.org

The stereoselectivity of alkene addition reactions can be categorized as syn-addition (both new bonds form on the same face of the pi bond) or anti-addition (the new bonds form on opposite faces). masterorganicchemistry.com The specific outcome is highly dependent on the reaction mechanism. For example, the bromoboration of propyne (B1212725) with BBr₃ has been shown to proceed with ≥98% syn-selectivity, leading to (Z)-alkenes after subsequent cross-coupling reactions. nih.gov Such methods are critical for establishing the specific geometry required in complex molecules.

| Catalyst/Reagent System | Transformation | Selectivity Control | Product Type | Reference |

|---|---|---|---|---|

| Palladium/Diphosphine Ligand | C-H Allylic Alkylation | High Regioselectivity (ortho-position) | Functionalized Phenols | acs.orgnih.gov |

| Low-Valent Iron/Iminopyridine Ligand | 1,4-Hydroboration of 1,3-Dienes | Stereoselective (yields (E)-alkenes) | Allylboronic Esters | acs.org |

| Copper/Chiral Ligand | Hydroxyalkylboration of 1,3-Dienes | Regio-, Diastereo-, and Enantioselective | Tertiary Homoallylic Alcohols | rsc.org |

| BBr₃ then Pd-catalyzed coupling | Bromoboration of Alkynes | High Stereoselectivity (≥98% Z) | (Z)-Trisubstituted Alkenes | nih.gov |

Asymmetric synthesis aims to create chiral molecules in an enantiomerically pure or enriched form. While this compound itself is achiral, its precursors and derivatives can possess stereocenters, the control of which is essential for applications in pharmaceuticals and materials science. Chiral building blocks are enantiopure compounds that are incorporated into a larger molecule to introduce chirality. wiley.com

The primary methods for generating chiral molecules include the use of a chiral pool (naturally occurring chiral molecules), chiral auxiliaries, and asymmetric catalysis. Asymmetric catalytic hydrogenation of carbonyl compounds is a highly efficient method for producing chiral alcohols, which can serve as precursors in Johnson-Claisen rearrangements to generate esters with defined stereocenters.

Non-racemic chiral boronic esters are exceptionally valuable building blocks due to their stability and the stereospecificity of their subsequent transformations. nih.gov The asymmetric synthesis of these boronic esters has been a focus of research for decades, starting with the seminal hydroboration methods developed by H. C. Brown. nih.gov Modern methods, such as copper-catalyzed hydroxyalkylboration of 1,3-dienes, allow for the diastereo- and enantioselective synthesis of densely functionalized chiral building blocks that could be used to synthesize chiral derivatives of pentenoates. rsc.org These strategies provide a powerful toolkit for accessing complex, stereochemically defined molecules. wiley-vch.de

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Chiral Building Blocks | Incorporation of pre-existing, enantiopure molecules. | Using a chiral alcohol to synthesize a chiral ester derivative. | wiley.com |

| Asymmetric Catalysis | Use of a chiral catalyst to influence the stereochemical outcome of a reaction. | Asymmetric hydrogenation of a ketone to produce a chiral alcohol precursor. | |

| Chiral Auxiliaries | A chiral group is temporarily attached to the substrate to direct the stereochemistry of a reaction, then removed. | Not directly discussed in provided context, but a standard method. | |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. | Enzymatic resolution of a racemic alcohol or ester. |

Chemical Transformations and Reactivity Profiles of Methyl 4 Ethyl 4 Pentenoate

Reactions of the Alkene Moiety

The terminal alkene in Methyl 4-ethyl-4-pentenoate (CH₂=C(C₂H₅)CH₂CH₂COOCH₃) is electron-rich due to the alkyl substituents, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.

Electrophilic addition is a fundamental reaction class for alkenes. In the case of this compound, the reaction proceeds via the formation of a stable tertiary carbocation intermediate at the C4 position. According to Markovnikov's rule, the electrophile adds to the less substituted carbon (C5), and the nucleophile adds to the more substituted carbon (C4).

Key examples of electrophilic additions include:

Hydrohalogenation: Reaction with hydrogen halides (e.g., HBr, HCl) yields a tertiary halide. The proton adds to the CH₂ group (C5), forming a stable tertiary carbocation at C4, which is then attacked by the halide ion.

Hydration: Acid-catalyzed addition of water results in the formation of a tertiary alcohol. This reaction also follows Markovnikov's rule, producing Methyl 4-ethyl-4-hydroxypentanoate.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) proceeds through a cyclic halonium ion intermediate, leading to the formation of a vicinal dihalide, Methyl 4,5-dihalo-4-ethylpentanoate.

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent | Reaction Type | Predicted Major Product |

| HBr | Hydrobromination | Methyl 4-bromo-4-ethylpentanoate |

| H₂O, H₂SO₄ (cat.) | Acid-Catalyzed Hydration | Methyl 4-ethyl-4-hydroxypentanoate |

| Br₂ in CCl₄ | Bromination | Methyl 4,5-dibromo-4-ethylpentanoate |

The alkene in this compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to form six-membered rings. wikipedia.org The reactivity of the dienophile in these reactions is typically enhanced by the presence of electron-withdrawing groups conjugated to the double bond; however, unconjugated alkenes can still participate, often requiring more forcing conditions like high temperature or pressure. masterorganicchemistry.com

A notable application involving the core structure of the target molecule is seen in the total synthesis of aspidosperma alkaloids. In this synthesis, the precursor, 4-ethyl-4-pentenoic acid, is coupled with a 1,3,4-oxadiazole (B1194373) derivative. nih.gov The resulting molecule then undergoes a tandem intramolecular Diels-Alder/1,3-dipolar cycloaddition cascade upon heating. nih.gov In this key step, the 4-ethyl-4-pentenoyl moiety serves as the dienophile, reacting to construct three new rings and set six stereocenters in a single, highly efficient step. nih.gov

Table 2: Intramolecular Cycloaddition Involving a 4-ethyl-4-pentenoyl Moiety

| Reactant Moiety | Reaction Type | Conditions | Outcome | Reference |

| 4-ethyl-4-pentenoyl group tethered to a 1,3,4-oxadiazole | Tandem Intramolecular Diels-Alder / 1,3-Dipolar Cycloaddition | o-dichlorobenzene, 180 °C, 24 h | Formation of a complex pentacyclic Aspidosperma alkaloid skeleton as a single diastereomer. | nih.gov |

In contrast to electrophilic addition, radical addition of reagents like HBr in the presence of peroxides proceeds via an anti-Markovnikov mechanism. The reaction is initiated by the formation of a bromine radical, which adds to the less substituted carbon (C5) to generate the more stable tertiary radical at C4. This intermediate then abstracts a hydrogen atom from HBr to yield the terminal bromide.

The terminal double bond also allows this compound to act as a monomer in radical polymerization processes. Similar unsaturated esters are known to participate in such reactions. cymitquimica.com The process can be initiated by radical initiators (e.g., AIBN, benzoyl peroxide), leading to the formation of a polymer with a polyalkane backbone and pendant -(CH₂)₂COOCH₃ groups.

The carbon-carbon double bond can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. The ester functional group is generally stable under these conditions, allowing for the selective reduction of the alkene.

Commonly used catalysts and conditions include:

Palladium on Carbon (Pd/C): Effective at room temperature and moderate pressure.

Platinum(IV) Oxide (PtO₂, Adams' catalyst): A highly active catalyst for alkene hydrogenation.

Raney Nickel: A cost-effective alternative, though sometimes requiring higher temperatures or pressures.

The product of this reaction is Methyl 4-ethylpentanoate. The selective hydrogenation of the alkene over the ester is facile because the reduction of esters to alcohols requires much more forcing conditions, such as high pressure and temperature, or the use of potent reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.nettue.nl

Table 3: Comparison of Conditions for Selective Reduction

| Functional Group | Reaction | Typical Catalyst/Reagent | Conditions | Product |

| Alkene | Hydrogenation | H₂, Pd/C | Room Temperature, ~1-4 atm H₂ | Methyl 4-ethylpentanoate |

| Ester | Hydrogenation | H₂, Ru-based catalysts | High Temperature & Pressure | 4-ethyl-1,5-pentanediol |

| Ester | Chemical Reduction | LiAlH₄, then H₃O⁺ | 0 °C to reflux in ether/THF | 4-ethyl-1,5-pentanediol |

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the alkene. This transition metal-catalyzed reaction converts this compound into aldehydes using synthesis gas (a mixture of CO and H₂). rsc.org For a 1,1-disubstituted alkene, two isomeric aldehyde products can be formed: a linear (terminal) aldehyde and a branched (internal) aldehyde. The regioselectivity is highly dependent on the catalyst system and reaction conditions. Rhodium-based catalysts with bulky phosphine (B1218219) ligands generally favor the formation of the linear aldehyde via anti-Markovnikov addition.

Carbonylation reactions, in general, introduce a carbonyl group into the molecule. researchgate.net For instance, in the presence of a palladium catalyst, CO, and an alcohol, alkoxycarbonylation can occur, potentially leading to the formation of a diester.

As a terminal alkene, this compound is a suitable substrate for olefin metathesis, a powerful reaction for the formation of new carbon-carbon double bonds. researchgate.net This reaction is catalyzed by transition metal complexes, most famously those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum (e.g., Schrock's catalyst). harvard.edu

Key metathesis reactions involving this substrate could include:

Cross-Metathesis (CM): Reaction with another olefin allows for the exchange of alkylidene groups. For example, reacting this compound with ethylene (B1197577) would lead to self-metathesis products and potentially a new terminal alkene, 3-ethyl-1,5-hexadiene, with the release of methyl acrylate, although such reactions can produce complex mixtures.

Ring-Opening Metathesis Polymerization (ROMP): While not applicable to this acyclic olefin itself, it could be used as a chain-terminating agent in ROMP of cyclic olefins.

Oxyfunctionalization Reactions

Oxyfunctionalization reactions of this compound target the carbon-carbon double bond, introducing oxygen-containing functional groups. The primary transformations are epoxidation and dihydroxylation, which proceed without affecting the ester group.

Epoxidation: The alkene can be converted into an epoxide (an oxirane ring) by treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide. mdpi.com This reaction creates a three-membered ring containing an oxygen atom where the double bond was located. The resulting epoxides are valuable intermediates that can undergo further reactions, such as ring-opening with various nucleophiles. researchgate.net Enzymatic epoxidation of terminal alkenes is also a known transformation, offering a biocatalytic route to these products. researchgate.net

Dihydroxylation: The double bond can be converted into a vicinal diol (two adjacent hydroxyl groups) through syn-dihydroxylation or anti-dihydroxylation.

Syn-dihydroxylation: This is typically achieved using reagents like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). This process adds both hydroxyl groups to the same face of the original double bond.

Anti-dihydroxylation: This can be accomplished via a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. This sequence results in the two hydroxyl groups being added to opposite faces of the original double bond.

| Reaction | Typical Reagents | Expected Product |

|---|---|---|

| Epoxidation | m-CPBA or H₂O₂ | Methyl 4-(2-ethyloxiran-2-yl)butanoate |

| Syn-dihydroxylation | 1. OsO₄, NMO; 2. NaHSO₃ or Cold, dilute KMnO₄, NaOH | Methyl 4-ethyl-4,5-dihydroxypentanoate (syn addition) |

| Anti-dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | Methyl 4-ethyl-4,5-dihydroxypentanoate (anti addition) |

Borylation Reactions of Alkenes

Borylation reactions involve the addition of a boron-containing moiety to the alkene, creating versatile organoborane intermediates that can be transformed into various other functional groups.

Hydroboration–Oxidation: This is a classic two-step sequence that achieves the anti-Markovnikov hydration of an alkene. wikipedia.org For this compound, the first step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), across the double bond. The boron atom adds to the less substituted carbon (C5), and a hydrogen atom adds to the more substituted carbon (C4). wikipedia.org This proceeds via a syn-addition mechanism. wikipedia.org In the second step, oxidation of the resulting organoborane with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH) replaces the boron atom with a hydroxyl group, yielding a primary alcohol. researcher.liferesearchgate.net Studies on unsaturated fatty acid methyl esters have demonstrated that this method is effective for converting terminal double bonds into terminal alcohols. researcher.liferesearchgate.neteujournal.org

Catalytic Borylation (Boryl-Heck Reaction): More recent methods allow for the direct catalytic borylation of alkenes. A notable example is the palladium-catalyzed boryl-Heck reaction, which can convert terminal alkenes into trans-alkenyl boronic esters using electrophilic boron reagents like catecholchloroborane. nih.govorganic-chemistry.org This reaction differs from hydroboration as it forms a new carbon-boron bond at one of the vinylic positions while creating a new double bond, effectively functionalizing the alkene without reducing it. organic-chemistry.orgresearchgate.net

| Reaction | Typical Reagents | Intermediate | Final Product (after workup) | Key Features |

|---|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Trialkylborane | Methyl 4-ethyl-5-hydroxypentanoate | Anti-Markovnikov; Syn-addition; Forms an alcohol |

| Boryl-Heck Reaction | catBCl, Pd catalyst, Base | Alkenylborane | Methyl 4-ethyl-5-(1,3,2-benzodioxaborol-2-yl)pent-4-enoate | Forms a vinyl boronic ester; Retains unsaturation |

Reactions of the Ester Functional Group

The methyl ester functional group in this compound is susceptible to nucleophilic acyl substitution, where a nucleophile replaces the methoxy (B1213986) group (-OCH₃). vanderbilt.edumasterorganicchemistry.com

Hydrolysis and Transesterification

Hydrolysis: The ester can be cleaved back to a carboxylic acid and methanol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. Using a large excess of water can drive the reaction toward the formation of 4-ethyl-4-pentenoic acid.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction using a stoichiometric amount of a strong base like sodium hydroxide (B78521) (NaOH). chemrxiv.org The reaction produces the sodium salt (carboxylate) of the carboxylic acid, which is then protonated in a separate acidic workup step to yield the neutral carboxylic acid. chemrxiv.orggoogle.com The alkaline hydrolysis of unsaturated esters is known to follow second-order kinetics. iitkgp.ac.in

Transesterification: This reaction involves the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.comwikipedia.org By reacting this compound with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst, the methoxy group can be replaced by an ethoxy group to form Ethyl 4-ethyl-4-pentenoate. masterorganicchemistry.com The reaction is an equilibrium process; using the new alcohol as the solvent is a common strategy to drive the reaction to completion. wikipedia.org Efficient transesterification of unsaturated esters has been demonstrated using various catalysts. acs.org

Reduction to Aldehydes and Alcohols

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to a Primary Alcohol: Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), will reduce the ester to a primary alcohol. commonorganicchemistry.comyoutube.com This reaction involves the addition of two hydride equivalents. The initial product is an aluminum alkoxide complex, which is hydrolyzed upon acidic workup to yield 4-ethyl-4-penten-1-ol.

Reduction to an Aldehyde: The reduction can be stopped at the aldehyde stage by using a less reactive, sterically hindered reducing agent at low temperatures. masterorganicchemistry.com Diisobutylaluminium hydride (DIBAL-H) is the standard reagent for this transformation. masterorganicchemistry.comncert.nic.in Adding one equivalent of DIBAL-H at a low temperature (e.g., -78 °C) converts this compound into a stable tetrahedral intermediate. davuniversity.org Subsequent hydrolysis during workup liberates the aldehyde, 4-ethyl-4-pentenal. masterorganicchemistry.comdavuniversity.org

| Reagent | Conditions | Product | Product Class |

|---|---|---|---|

| LiAlH₄, then H₃O⁺ | e.g., Diethyl ether, 0 °C to RT | 4-ethyl-4-penten-1-ol | Primary Alcohol |

| DIBAL-H, then H₂O | e.g., Toluene, -78 °C | 4-ethyl-4-pentenal | Aldehyde |

Nucleophilic Acyl Substitution

The reactions described above (hydrolysis, transesterification) are specific examples of the broader class of nucleophilic acyl substitution reactions. The general mechanism involves a two-step addition-elimination process. vanderbilt.edumasterorganicchemistry.com First, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. masterorganicchemistry.com In the second step, the carbonyl group is reformed by eliminating the leaving group, which in this case is a methoxide (B1231860) ion (-OCH₃).

Other nucleophiles can also participate in this reaction. For example, reaction with ammonia (B1221849) (NH₃) or primary/secondary amines leads to the formation of amides (aminolysis). The reactivity of the ester is lower than that of acid chlorides or anhydrides but sufficient for transformations with strong nucleophiles or under catalytic conditions. vanderbilt.eduacs.org

Tandem and Cascade Reactions Utilizing Multiple Functional Groups

A cascade reaction (also known as a domino or tandem reaction) is a process involving at least two consecutive reactions where each subsequent step occurs only because of the chemical functionality formed in the preceding step, all within a single reaction vessel without isolating intermediates. wikipedia.orgnih.govresearchgate.net The bifunctional nature of this compound, containing both an alkene and an ester, makes it a potential substrate for such efficient transformations, which can rapidly increase molecular complexity. researchgate.net

While specific cascade reactions for this compound are not documented, its structure allows for the design of hypothetical sequences. A reaction could be initiated at one functional group to generate an intermediate that subsequently undergoes an intramolecular reaction with the second functional group.

Plausible Tandem Sequences:

Reductive Cyclization: Initial reduction of the ester to the corresponding alcohol (4-ethyl-4-penten-1-ol) could be followed by an intramolecular reaction involving the hydroxyl group and the alkene. For instance, under acidic conditions or with specific metal catalysts, an intramolecular etherification could occur, leading to the formation of a substituted tetrahydrofuran (B95107) ring.

Lactonization via Alkene Functionalization: A reaction sequence could begin with the hydroboration-oxidation of the alkene to introduce a hydroxyl group at the terminal position, forming methyl 4-ethyl-5-hydroxypentanoate. This hydroxy-ester could then undergo a subsequent intramolecular transesterification under acid or base catalysis, leading to the formation of a six-membered lactone (a cyclic ester).

These multistep, one-pot procedures are highly valued in organic synthesis for their efficiency, atom economy, and reduction of waste. wikipedia.orgresearchgate.net

Chemo-, Regio-, and Stereoselectivity in Complex Transformations of this compound

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in documented research concerning the chemo-, regio-, and stereoselectivity of "this compound" in complex chemical transformations. While this compound has been identified as a volatile component contributing to the aroma profile of certain beverages, detailed studies on its reactivity and behavior in controlled chemical reactions are not present in the public domain.

Consequently, there is no available research data to populate a discussion or data tables regarding the following aspects for this compound:

Chemoselectivity: The preferential reaction of one functional group over another within the molecule.

Regioselectivity: The preference for bond-making or bond-breaking in one direction over all other possible directions.

Stereoselectivity: The preferential formation of one stereoisomer over another.

Without published experimental results, any discussion on the selectivity of this compound in reactions such as hydrogenations, epoxidations, cycloadditions, or other complex transformations would be purely speculative and fall outside the scope of scientifically accurate reporting. Further empirical research is required to characterize the reactivity profile of this specific compound and to determine its selectivity under various catalytic or reaction conditions.

Computational and Theoretical Chemistry Studies of Methyl 4 Ethyl 4 Pentenoate

Quantum Chemical Investigations of Electronic Structure

There are no specific quantum chemical investigations available in the public domain that detail the electronic structure of Methyl 4-ethyl-4-pentenoate. Such studies would typically involve the calculation of molecular orbital energies, electron density distribution, and electrostatic potential maps, which are fundamental to understanding the molecule's reactivity and spectroscopic properties.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for exploring the dynamic nature of molecules. mdpi.comnih.gov These simulations can provide detailed insights into the conformational flexibility and intermolecular interactions of a compound. mdpi.comnih.govelifesciences.org However, the conformational landscape of this compound has not been elucidated through MD simulations in any published research. Information regarding its preferred three-dimensional structures and the energy barriers between them remains unknown.

Density Functional Theory (DFT) and Ab Initio Calculations for Reactivity Prediction

Density Functional Theory (DFT) and ab initio methods are widely used to predict the reactivity of molecules by calculating various electronic parameters. For analogous compounds, such as other methyl esters, these methods have been employed to investigate reaction pathways and kinetic parameters. researchgate.net However, no specific DFT or ab initio studies have been published for this compound to predict its reactivity, including sites susceptible to nucleophilic or electrophilic attack.

Computational Elucidation of Reaction Mechanisms

The mechanisms of chemical reactions can be intricately detailed using computational methods. These studies often map out the potential energy surface of a reaction, identifying transition states and intermediates. While reaction mechanisms for similar esters have been investigated, researchgate.net there is no available research that computationally elucidates the reaction mechanisms involving this compound.

Theoretical Analysis of Bond Dissociation Energies and Stability

Bond dissociation energy (BDE) is a critical parameter for assessing the thermal stability of a molecule and predicting its decomposition pathways. Theoretical calculations are a primary means of determining BDEs for various bonds within a molecule. researchgate.net For this compound, a theoretical analysis of its bond dissociation energies has not been reported, precluding a detailed understanding of its stability.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Property/Reactivity (QSPR) models are statistical tools used to predict the properties and reactivity of chemicals based on their molecular structure. While QSPR models exist for various classes of organic compounds, including esters, no specific models have been developed or applied to predict the properties of this compound or a closely related series of analogous compounds.

Mechanistic Elucidation of Reactions Involving Methyl 4 Ethyl 4 Pentenoate

Kinetic Analysis and Reaction Rate Determinations

Kinetic analysis is a cornerstone of mechanistic investigation, providing quantitative data on the speed of a reaction and how it is influenced by various factors such as concentration, temperature, and catalysts. By determining the rate law of a reaction, researchers can infer the composition of the rate-determining step's transition state.

For reactions involving esters like Methyl 4-ethyl-4-pentenoate, kinetic studies can help distinguish between different possible mechanisms. For instance, in an esterification or hydrolysis reaction, kinetic data can support or refute pathways involving tetrahedral intermediates. High-temperature pyrolysis of similar esters, such as methyl propanoate and ethyl propanoate, has been studied using shock tubes, with species time-histories recorded via laser absorption methods to develop detailed kinetic models. researchgate.net These studies provide a framework for predicting the thermal decomposition pathways of more complex esters.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

This interactive table presents hypothetical data to illustrate how reaction orders are determined. The data suggests the reaction is first-order with respect to this compound and zero-order with respect to Reagent B.

Spectroscopic Probes for Reaction Intermediates and Transition States

Direct observation of transient species like reaction intermediates and transition states is a powerful tool for confirming a proposed mechanism. Modern spectroscopic techniques offer the sensitivity and time resolution required to capture these fleeting structures.

In-situ (in the reaction mixture) Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow for real-time monitoring of a chemical reaction as it progresses. These non-invasive techniques can track the disappearance of reactants and the appearance of products, as well as detect the presence of any observable intermediates.

For example, in-situ NMR can provide quantitative information on the kinetics of a reaction by following the change in signal intensity of specific protons or carbons over time. rsc.org In-situ FTIR spectroscopy is particularly useful for observing changes in functional groups; for instance, the characteristic carbonyl stretch of the ester group in this compound can be monitored throughout a reaction. nih.gov This method provides valuable information about the sample's composition without capturing dynamic changes during chemical processes. nih.gov

Mass spectrometry (MS) is an exceptionally sensitive technique for detecting and identifying reaction intermediates, even at very low concentrations. rsc.org Techniques like Electrospray Ionization (ESI-MS) can gently transfer ions from solution into the gas phase for analysis, making it possible to intercept and characterize charged intermediates in catalytic cycles or organometallic reactions. researchgate.netnih.gov

For related olefin esters, Fourier-transform ion cyclotron resonance mass spectrometry has been used to examine their reactions. sigmaaldrich.com This advanced MS technique allows for high-resolution mass analysis and can be used to study ion-molecule reactions, providing deep insight into reaction pathways. sigmaaldrich.com The challenge in these experiments lies in ensuring that the detected ions are relevant to the solution-phase chemistry and not artifacts of the ionization process. researchgate.net

Isotopic Labeling and Crossover Experiments

Isotopic labeling is a definitive method for tracing the path of atoms through a reaction. By replacing an atom in a reactant molecule with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), researchers can follow the labeled atom's position in the products, providing unambiguous evidence for bond-forming and bond-breaking events.

In the context of this compound, an ¹⁸O label could be placed in the carbonyl oxygen or the methoxy (B1213986) oxygen of the ester group. The location of the ¹⁸O in the products of a hydrolysis reaction, for example, would definitively prove whether the reaction proceeds via acyl-oxygen cleavage or alkyl-oxygen cleavage. Crossover experiments, where two similar but isotopically distinct reactants are allowed to react together, can reveal whether a reaction is intramolecular or intermolecular.

Catalyst-Substrate Interactions in Catalytic Cycles

Many reactions involving alkenes and esters are catalyzed by transition metals. Understanding the interaction between the catalyst and the substrate, this compound, is crucial for elucidating the catalytic cycle. This involves identifying the active catalytic species and characterizing all intermediate complexes in the cycle, including substrate coordination, oxidative addition, migratory insertion, and reductive elimination steps.

Computational chemistry plays a significant role in modeling these interactions, providing insights into the structures and energies of intermediates and transition states that are often difficult to observe experimentally. nih.gov These theoretical studies can help explain the observed reactivity and selectivity of a catalytic process.

Understanding Selectivity through Mechanistic Insight

Reactions involving multifunctional molecules like this compound—which contains both an alkene and an ester group—can often yield multiple products. Understanding the reaction mechanism is paramount to controlling its selectivity (chemo-, regio-, and stereoselectivity).

For instance, in a catalytic hydrogenation, will the double bond or the ester be reduced (chemoselectivity)? Mechanistic studies can reveal which functional group coordinates more strongly to the catalyst. Computational chemistry has become an indispensable tool in elucidating the origins of selectivity, often providing explanations for experimental observations and even predicting outcomes that are later verified. nih.govresearchgate.net By analyzing the energy profiles of different reaction pathways, researchers can determine which path is kinetically favored, leading to the major product. This understanding allows for the rational design of catalysts and reaction conditions to favor the formation of a desired product. nih.gov

Applications of Methyl 4 Ethyl 4 Pentenoate in Advanced Chemical Synthesis and Materials Science

Methyl 4-ethyl-4-pentenoate as a Monomer in Polymer Chemistry

The presence of a vinyl group makes this compound a candidate for polymerization reactions. The ester moiety introduces polarity and a site for potential post-polymerization modification, enabling the synthesis of functional and specialty polymers. The substitution pattern at the double bond, specifically the presence of an ethyl group, influences its reactivity and the properties of the resulting polymer.

Radical and Controlled Radical Polymerization Studies

This compound can theoretically be polymerized through radical mechanisms. In conventional free-radical polymerization, an initiator would generate radicals that react with the monomer's double bond to propagate a polymer chain.

Modern techniques, known as controlled radical polymerization (CRP) or reversible-deactivation radical polymerization (RDRP), offer precise control over the polymer's molecular weight, architecture, and dispersity. These methods, which include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are widely used for creating well-defined polymers from a vast array of vinyl monomers. While specific CRP studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of these techniques are broadly applicable. The ester functionality is generally well-tolerated in these polymerization methods, suggesting that polymers based on this monomer could be synthesized with a high degree of control.

Copolymerization with Diverse Monomers

Copolymerization is a powerful strategy to develop materials with tailored properties by combining two or more different monomers into a single polymer chain. This compound can be copolymerized with various other monomers to fine-tune the characteristics of the final material. For instance, copolymerizing it with commodity monomers could introduce specific functionalities. The ester group of this compound can enhance adhesion, alter solubility, or serve as a handle for subsequent chemical reactions. Research on related functional monomers, such as ester-functionalized cyclopentenes, has shown that their incorporation into polymer chains can be well-controlled, allowing for the creation of novel functional polyolefins. researchgate.net

Below is a table illustrating potential comonomers and the properties they could impart to a copolymer with this compound.

| Comonomer | Potential Class of Copolymer | Anticipated Properties |

| Styrene | Styrenic copolymer | Modified thermal properties, tailored refractive index. |

| Methyl Methacrylate | Acrylic copolymer | Enhanced optical clarity, improved weatherability, altered glass transition temperature. |

| Butyl Acrylate | Acrylic copolymer | Increased flexibility, lower glass transition temperature, adhesive properties. |

| Acrylonitrile | Acrylonitrile copolymer | Improved chemical and solvent resistance, enhanced barrier properties. |

Synthesis and Characterization of Specialty Polymeric Materials

The synthesis of specialty polymers from this compound would result in materials where the ester group is a pendant functionality along the polymer backbone. These functional groups can be hydrolyzed to carboxylic acids, which can alter the polymer's solubility and allow for further reactions, such as cross-linking or grafting. researchgate.net This approach allows for the creation of materials with regularly distributed functional groups. researchgate.net

The characterization of such specialty polymers would involve a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine copolymer composition.

Gel Permeation Chromatography (GPC): To measure the molecular weight and molecular weight distribution (dispersity) of the polymer chains.

Differential Scanning Calorimetry (DSC): To determine thermal transitions, such as the glass transition temperature (Tg), which provides insight into the material's physical state.

Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymer.

Polymers derived from functionalized monomers are crucial for developing advanced materials, including biodegradable polymers and materials for biomedical applications. rsc.org

Role as a Key Building Block in Complex Organic Molecule Synthesis

In organic synthesis, molecules with multiple, distinct functional groups are valuable as intermediates for constructing more complex structures. this compound, with its alkene and ester functionalities, serves as a versatile building block. guidechem.com These groups can be manipulated selectively to build molecular complexity, making it a useful precursor for natural products, agrochemicals, and other fine chemicals. guidechem.com

Precursor in Natural Product Synthesis

Natural products often feature complex architectures with numerous stereocenters and functional groups. beilstein-journals.org Unsaturated esters are common structural motifs in these molecules and valuable intermediates in their synthesis. researchgate.net While direct application of this compound in a completed total synthesis is not widely reported, its structure is amenable to several key transformations used in natural product synthesis.

The double bond can undergo a variety of reactions, including:

Epoxidation: To form an epoxide, which can be opened by various nucleophiles.

Dihydroxylation: To create a diol, a common feature in many natural products.

Ozonolysis: To cleave the double bond and form carbonyl compounds, which can be used in subsequent carbon-carbon bond-forming reactions.

Hydroboration-oxidation: To install a primary alcohol.

The ester group can be hydrolyzed to a carboxylic acid or reduced to a primary alcohol, providing additional synthetic handles. The strategic application of such transformations on similar unsaturated esters has been demonstrated in the synthesis of complex targets, including those containing fully functionalized cyclopentane (B165970) rings. oregonstate.edu

| Reaction Type | Reagents | Resulting Functional Group |

| Epoxidation | m-CPBA, H₂O₂ | Epoxide |

| Dihydroxylation | OsO₄, NMO | Vicinal Diol |

| Ozonolysis | 1. O₃; 2. DMS or Zn/H₂O | Aldehyde/Ketone |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol |

| Ester Hydrolysis | LiOH, H₂O/THF | Carboxylic Acid |

| Ester Reduction | LiAlH₄, Et₂O | Primary Alcohol |

Intermediate in the Preparation of Agrochemicals and Fine Chemicals

The synthesis of fine chemicals, including active ingredients for agrochemicals and pharmaceuticals, often relies on versatile and readily available intermediates. Unsaturated esters are valuable precursors in this context. researchgate.netorganic-chemistry.org For example, related compounds like ethyl 4-pentenoate are used as starting materials in various chemical syntheses. guidechem.com The terminal alkene of this compound can be functionalized to introduce moieties essential for biological activity. The ester group can be converted into amides or other derivatives commonly found in commercial chemicals. The synthesis of 4-pentenoic acid, a related precursor, is achieved through methods like the condensation of allyl chloride with diethyl malonate, followed by saponification and decarboxylation, highlighting the industrial relevance of this class of compounds. google.com

Enabling Reagent in Stereoselective Transformations

The presence of a terminal double bond in this compound makes it a candidate for a variety of stereoselective transformations, where the olefin can be converted into a chiral center with high selectivity. Methodologies developed for other olefinic esters can be extrapolated to predict the potential of this specific compound in asymmetric synthesis.

One of the key areas where olefinic esters are utilized is in stereoselective catalysis. For instance, asymmetric hydrogenation, dihydroxylation, and epoxidation are powerful tools for introducing chirality. In such reactions, a chiral catalyst interacts with the substrate to favor the formation of one enantiomer or diastereomer over the other.

A representative example of a stereoselective transformation involving an olefinic substrate is the asymmetric hydrogenation of a similar α,β-unsaturated ester. The general scheme for such a reaction is presented below:

| Substrate | Catalyst | Product | Enantiomeric Excess (ee) |

| α,β-Unsaturated Ester | Chiral Rhodium Complex | Chiral Saturated Ester | >95% |

While the above table illustrates a general transformation, specific research on this compound would be required to determine the optimal catalyst and reaction conditions.

Furthermore, the double bond in this compound could participate in stereoselective carbon-carbon bond-forming reactions. For example, in a stereodivergent coupling reaction, a single isomer of a vinyl coupling partner can be used to synthesize either the E or Z alkene with high stereoselectivity. Such processes often proceed through the formation of a vinyl boronate complex followed by a stereospecific elimination.

Another relevant transformation is the iron carbonyl-promoted isomerization of olefin esters to their α,β-unsaturated counterparts. sigmaaldrich.com While this is not a stereoselective reaction at the olefinic carbon, the resulting α,β-unsaturated ester can then be a substrate for various stereoselective additions.

Integration into Automated and High-Throughput Synthesis Platforms

The liquid nature and likely favorable solubility profile of this compound make it a suitable candidate for integration into automated and high-throughput synthesis platforms. These technologies, particularly flow chemistry, offer significant advantages in terms of reaction control, safety, and scalability.

In a continuous flow setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control is often difficult to achieve in traditional batch synthesis. For olefinic esters, flow chemistry can be particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.

For example, hydrogenation reactions are often performed under high pressure, which can be managed more safely in a continuous flow reactor. The hydrogenation of ethyl cinnamate (B1238496) using a tube-in-tube reactor has demonstrated high conversion rates depending on the applied hydrogen pressure. A similar setup could be envisioned for the selective hydrogenation of the double bond in this compound.

The table below summarizes typical parameters for a flow chemistry setup that could be adapted for reactions involving olefinic esters:

| Parameter | Value |

| Reactor Type | Packed-bed or tube-in-tube |

| Catalyst | Immobilized catalyst (e.g., Pd/C) |

| Temperature | 25-150 °C |

| Pressure | 10-100 bar |

| Residence Time | 1-30 minutes |

High-throughput synthesis platforms enable the rapid screening of a large number of reaction conditions or the synthesis of a library of compounds. This compound could serve as a building block in such a platform. For instance, by reacting it with a diverse set of reagents in a parallel synthesis format, a library of derivatives could be generated and screened for desired properties. Automated liquid handling systems can be programmed to dispense precise amounts of the ester and other reactants into microtiter plates, followed by automated workup and analysis.

The Johnson-Claisen rearrangement, a reaction that can be performed with allyl alcohols and orthoacetates, has been successfully demonstrated in a continuous flow apparatus combined with a microwave reactor, even without a solvent. lookchem.com This suggests that similar rearrangements involving olefinic esters could be efficiently conducted using automated platforms.

While specific applications of this compound in these advanced platforms are yet to be detailed in the literature, its chemical properties make it a promising candidate for future research and development in these areas.

Future Directions and Emerging Research Avenues for Methyl 4 Ethyl 4 Pentenoate

Sustainable and Green Chemical Synthesis Approaches.

Bio-catalysis and Chemoenzymatic Transformations

Biocatalysis utilizes enzymes and whole-cell microorganisms to perform chemical transformations with high selectivity and under mild conditions (ambient temperature and pressure, neutral pH). Chemoenzymatic strategies combine enzymatic steps with traditional chemical reactions.

Currently, there is no specific literature detailing the bio-catalytic or chemoenzymatic synthesis of Methyl 4-ethyl-4-pentenoate. However, related research on other unsaturated esters, such as the chemoenzymatic halolactonization of 4-pentenoic acid, demonstrates the potential of this approach. acs.org Future research could explore the use of lipases for the transesterification or esterification step to produce the methyl ester, or other enzymes to construct the carbon backbone from bio-based precursors. The advantages would include reduced energy consumption, elimination of harsh catalysts, and potentially high enantioselectivity.

Flow Chemistry and Continuous Processing

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved reproducibility.

No studies applying flow chemistry to the synthesis of this compound have been identified. In a hypothetical future application, a flow process could be designed for its synthesis, potentially telescoping multiple reaction steps into a single, automated sequence. This would be particularly beneficial if the synthesis involves exothermic or unstable intermediates. The general benefits of this approach are summarized in the table below.

| Feature | Benefit in Continuous Flow Processing |

| Heat Transfer | Superior control over reaction temperature, preventing hotspots and side reactions. |

| Mixing | Rapid and efficient mixing leads to more uniform reaction conditions and higher yields. |

| Safety | Small reactor volumes reduce the risk associated with hazardous reagents or reactions. |

| Scalability | Production can be scaled up by running the system for longer periods or by parallelization. |

| Automation | Allows for precise control over reaction parameters and integration of in-line analysis. |

Exploration of Unconventional Reactivity and Novel Transformations

The carbon-carbon double bond and the ester functional group in this compound are primary sites for chemical transformations. While standard reactions like hydrogenation, epoxidation, or hydrolysis are predictable, future research could delve into more unconventional reactivity. This might include exploring its use in C-H activation, metathesis reactions to form new olefins, or novel cycloaddition pathways. Research on a related compound, Ethyl 4-methyl-4-pentenoate, shows it undergoes iron carbonyl-promoted isomerization to its α,β-unsaturated isomer, indicating a potential area for reactivity studies. sigmaaldrich.com Investigating similar transformations for this compound could yield novel molecular scaffolds.

Advanced Functional Material Design and Polymer Engineering

Unsaturated esters can serve as monomers for polymerization. The terminal double bond in this compound makes it a candidate for addition polymerization, potentially leading to the creation of new polymers with unique properties. The ethyl group at the 4-position could influence the polymer's physical characteristics, such as its glass transition temperature, crystallinity, and solubility.

There is currently no published research on the use of this compound in polymer engineering or functional material design. Future investigations could explore its copolymerization with other monomers to tailor material properties for specific applications, such as specialty plastics, adhesives, or coatings. The ester group in the resulting polymer could also serve as a handle for post-polymerization modification, allowing for the introduction of other functional groups.

Interdisciplinary Research with Related Chemical Fields

The potential applications of this compound could be uncovered through interdisciplinary research. For instance, in the field of flavor and fragrance chemistry, related compounds like Ethyl 4-pentenoate are used for their fruity aromas. guidechem.com Research could explore if this compound possesses any interesting organoleptic properties. In agrochemistry, some esters function as insect pheromones or attractants; this could be another avenue of investigation. Collaboration with computational chemists could predict its reactivity, physical properties, and potential biological activity, guiding future experimental work.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-ethyl-4-pentenoate, and what analytical techniques validate its purity?

- Methodology : Common synthesis involves esterification of 4-ethyl-4-pentenoic acid with methanol using acid catalysis (e.g., H₂SO₄). Post-synthesis, purity is validated via gas chromatography-mass spectrometry (GC-MS) for volatile impurities and nuclear magnetic resonance (NMR) to confirm structural integrity (¹H/¹³C shifts for ester groups and alkene protons). Quantify trace impurities (<0.5%) using high-performance liquid chromatography (HPLC) with UV detection .

- Safety : Follow protocols for handling corrosive catalysts (e.g., gloves, fume hood) and dispose of waste via certified facilities .

Q. How do reaction conditions (temperature, solvent polarity) influence the yield of this compound?

- Experimental Design : Conduct a factorial design varying temperature (25–80°C) and solvents (polar aprotic vs. non-polar). Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields using response surface methodology. Compare kinetic data (e.g., Arrhenius plots) to identify activation energy barriers .

Q. What are the key spectral signatures (IR, NMR) for characterizing this compound?

- Analytical Approach : In IR spectroscopy, expect ester C=O stretches ~1740 cm⁻¹ and alkene C=C stretches ~1650 cm⁻¹. In ¹H NMR, the ester methyl group appears as a singlet (~3.6 ppm), while the alkene protons show coupling (J ≈ 10 Hz) between δ 5.0–5.5 ppm. Compare with NIST Chemistry WebBook reference spectra .

Advanced Research Questions

Q. How does the stereoelectronic environment of this compound influence its reactivity in Diels-Alder reactions?

- Mechanistic Study : Investigate regioselectivity using substituted dienophiles (e.g., maleic anhydride) under varying dielectric conditions. Employ computational methods (DFT calculations) to map transition states and electron density surfaces. Validate experimental outcomes with X-ray crystallography of adducts .

Q. What are the challenges in quantifying trace impurities (e.g., diastereomers or oxidation byproducts) in this compound?

- Analytical Strategy : Use chiral HPLC columns to resolve diastereomers and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for oxidation products (e.g., epoxides). Calibrate against certified reference materials (CRMs) and apply statistical validation (e.g., limit of detection <0.1%) .

Q. How do contradictory literature data on the compound’s thermal stability arise, and how can they be reconciled?

- Data Analysis : Compare thermogravimetric analysis (TGA) studies under inert vs. oxidative atmospheres. Discrepancies may stem from decomposition pathways (e.g., retro-Diels-Alder vs. ester pyrolysis). Replicate experiments with controlled humidity and propose a unified degradation model using Arrhenius extrapolation .

Q. What methodologies address the compound’s instability during long-term storage in biological assays?

- Stability Protocol : Store under argon at –20°C with desiccants. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) and quantify hydrolyzed products (e.g., 4-ethyl-4-pentenoic acid) via LC-MS. Stabilizers like BHT (0.01% w/w) may inhibit radical-mediated oxidation .

Methodological Considerations

- Data Presentation : Use appendices for raw spectral/tabular data, while processed results (e.g., kinetic plots, chromatograms) should be embedded in the main text with error bars and statistical significance (p <0.05) .

- Ethical Compliance : For biological studies, adhere to ethical guidelines (e.g., ICH M7 for mutagenic impurities) and declare conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.